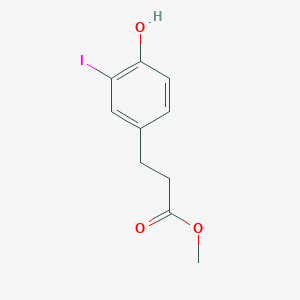
Ethyl 2',5-dimethyl-2'H-1,3'-bipyrazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-methyl-1-(2-methylpyrazol-3-yl)pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-1-(2-methylpyrazol-3-yl)pyrazole-3-carboxylate typically involves the reaction of hydrazines with 1,3-diketones. One common method is the reaction of substituted acetylacetone with hydrazines in the presence of ethylene glycol, which yields pyrazoles in good to excellent yields at room temperature . Another method involves the use of transition-metal catalysts and photoredox reactions to achieve the desired pyrazole derivatives .
Industrial Production Methods
Industrial production of pyrazole derivatives often involves scalable and efficient synthetic routes. These methods may include one-pot multicomponent processes, which allow for the simultaneous formation of multiple bonds in a single reaction vessel, thereby increasing efficiency and reducing waste .
化学反应分析
Types of Reactions
Ethyl 5-methyl-1-(2-methylpyrazol-3-yl)pyrazole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives .
科学研究应用
Ethyl 5-methyl-1-(2-methylpyrazol-3-yl)pyrazole-3-carboxylate has several applications in scientific research:
作用机制
The mechanism of action of ethyl 5-methyl-1-(2-methylpyrazol-3-yl)pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways .
相似化合物的比较
Similar Compounds
3,5-Dimethylpyrazole: Similar in structure but lacks the ethyl ester group.
1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid: Similar but with a carboxylic acid group instead of an ester group.
Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate: Similar but with a propyl group instead of a methyl group.
Uniqueness
Ethyl 5-methyl-1-(2-methylpyrazol-3-yl)pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C11H14N4O2 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC 名称 |
ethyl 5-methyl-1-(2-methylpyrazol-3-yl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C11H14N4O2/c1-4-17-11(16)9-7-8(2)15(13-9)10-5-6-12-14(10)3/h5-7H,4H2,1-3H3 |
InChI 键 |
NWJXTENYTGOWEG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NN(C(=C1)C)C2=CC=NN2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


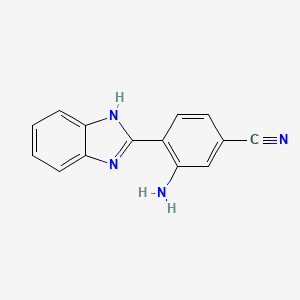
![2-(4-Methoxy-3-nitro-phenyl)-[1,3]dioxolane](/img/structure/B13883471.png)
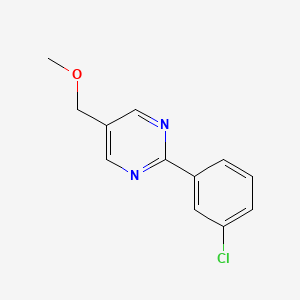
![Methyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate;hydrochloride](/img/structure/B13883478.png)
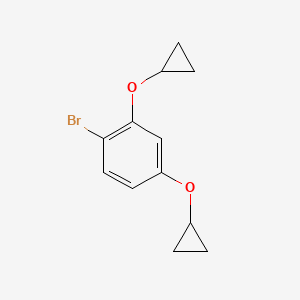

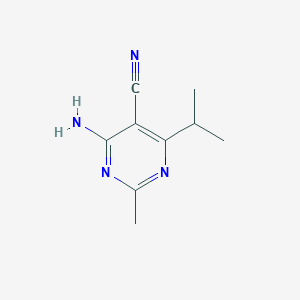
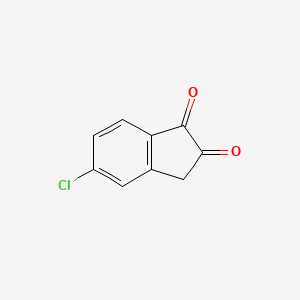
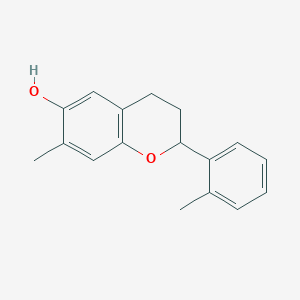
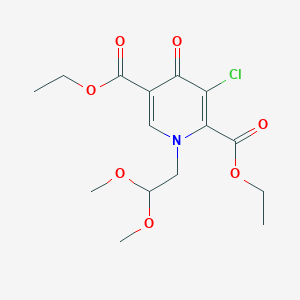
![4-Methyl-3-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzoic acid](/img/structure/B13883522.png)
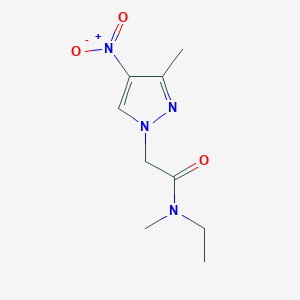
![N-(2-{2-[(trimethylsilyl)ethynyl]phenyl}ethyl)acetamide](/img/structure/B13883534.png)
